Barium 4-dodecylphenolate
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Overview
Description
Barium 4-dodecylphenolate is an inorganic compound with the molecular formula C18H30O.1/2Ba. It is identified by the CAS number 93922-04-4 and the EC number 300-141-0 . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium 4-dodecylphenolate can be synthesized through the reaction of barium hydroxide with 4-dodecylphenol. The reaction typically occurs in an organic solvent, such as toluene or xylene, under reflux conditions. The reaction can be represented as follows:
Ba(OH)2+2C18H30O→Ba(C18H30O)2+2H2O
The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Barium 4-dodecylphenolate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Barium 4-dodecylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of barium 4-dodecylphenolate involves its interaction with cellular membranes and enzymes. The phenolic group can interact with proteins and enzymes, altering their activity. The barium ion can also interact with cellular components, affecting various biochemical pathways. These interactions contribute to the compound’s antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
- Barium 4-tert-butylphenolate
- Barium 4-nonylphenolate
- Barium 4-octylphenolate
Comparison: Barium 4-dodecylphenolate is unique due to its longer alkyl chain, which enhances its hydrophobic properties and increases its effectiveness as a surfactant and stabilizer. Compared to similar compounds, it offers better performance in applications requiring high thermal stability and resistance to oxidation .
Properties
CAS No. |
93922-04-4 |
---|---|
Molecular Formula |
C36H58BaO2 |
Molecular Weight |
660.2 g/mol |
IUPAC Name |
barium(2+);4-dodecylphenolate |
InChI |
InChI=1S/2C18H30O.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;/h2*13-16,19H,2-12H2,1H3;/q;;+2/p-2 |
InChI Key |
ALOLCXGUQMXLCJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |
Origin of Product |
United States |
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